Abyssinone VI

PTP1B inhibition Type 2 diabetes Metabolic disorder

Abyssinone VI (CAS 77263-12-8) is a naturally occurring diprenylated chalcone (C25H28O4; MW 392.49 g/mol), originally isolated from the stem bark of Erythrina abyssinica. Its structure features a trans-chalcone core with prenyl substituents at the 3- and 5-positions of the B-ring, distinguishing it conformationally from cyclized flavanone analogs such as abyssinoflavanone VI.

Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
Cat. No. B1234893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbyssinone VI
Molecular FormulaC25H28O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)C2=C(C=C(C=C2)O)O)C
InChIInChI=1S/C25H28O4/c1-16(2)5-8-19-13-18(14-20(25(19)29)9-6-17(3)4)7-12-23(27)22-11-10-21(26)15-24(22)28/h5-7,10-15,26,28-29H,8-9H2,1-4H3/b12-7+
InChIKeyPEKZTKWPHQWTIM-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abyssinone VI: A Diprenylated Chalcone from Erythrina Species for Inflammation, Antithrombotic, and Metabolic Research Applications


Abyssinone VI (CAS 77263-12-8) is a naturally occurring diprenylated chalcone (C25H28O4; MW 392.49 g/mol), originally isolated from the stem bark of Erythrina abyssinica . Its structure features a trans-chalcone core with prenyl substituents at the 3- and 5-positions of the B-ring, distinguishing it conformationally from cyclized flavanone analogs such as abyssinoflavanone VI . This open-chain chalcone scaffold is associated with a distinct set of biological activities, including protein tyrosine phosphatase 1B (PTP1B) inhibition, platelet aggregation suppression, and moderate antibacterial effects, making it a compound of interest for multi-target pharmacological research .

Why Generic Substitution of Abyssinone VI with Closely Related Prenylated Flavonoids Fails


Substituting Abyssinone VI with structurally similar Erythrina-derived isoprenylated flavonoids such as abyssinone IV, abyssinone V, or their methyl ethers introduces significant variability in target engagement and efficacy. In a head-to-head PTP1B inhibition study, a panel of isoprenylated flavonoids from Erythrina mildbraedii exhibited IC50 values spanning a >2.5-fold range (14.8–39.7 μM) . Abyssinone VI itself demonstrates a distinct pharmacological profile: it exhibits 3-fold weaker neuraminidase inhibition (IC50 = 63.6 μM) compared to abyssinone-V 4'-methyl ether (IC50 = 2.18 μM) , yet is reported to possess potent antiplatelet aggregation activity not uniformly shared across the class . These disparities underscore that prenylation pattern, methylation status, and chalcone-versus-flavanone cyclization fundamentally alter biological activity, precluding simple generic substitution.

Product-Specific Quantitative Evidence Guide for Abyssinone VI Against Key Comparators


PTP1B Inhibition: Abyssinone VI Falls Within the Active Mid-Range of Isoprenylated Flavonoid Class

In a recombinant human PTP1B enzymatic assay, Abyssinone VI demonstrated an IC50 of 20,600 nM (20.6 μM) . This value was determined concurrently with a panel of isoprenylated flavonoids isolated from Erythrina mildbraedii, where compound inhibitory potencies ranged from 14.8 ± 1.1 to 39.7 ± 2.5 μM . Abyssinone VI thus occupies the mid-range of this class, making it a useful reference compound for structure-activity relationship (SAR) studies investigating the impact of prenyl group positioning on PTP1B pharmacological chaperone or inhibition potential.

PTP1B inhibition Type 2 diabetes Metabolic disorder Isoprenylated flavonoids Erythrina mildbraedii

Neuraminidase Inhibition: Abyssinone VI Demonstrates Target Selectivity Profile Distinct from Abyssinone-V 4'-Methyl Ether

Abyssinone VI inhibited influenza A virus (H9N2) neuraminidase with an IC50 of 63,600 nM (63.6 μM) . In a separate study on pneumococcal neuraminidase (NanA), abyssinone-V 4'-methyl ether exhibited an IC50 of 2,180 nM (2.18 μM)—representing an approximately 29-fold greater inhibitory potency . This divergence highlights that methylation at the 4'-O position of the abyssinone scaffold dramatically enhances NA inhibitory activity, while the parent chalcone abyssinone VI retains only weak NA engagement. For researchers seeking to differentiate NA-dependent from NA-independent mechanisms, Abyssinone VI may serve as a weak-NA-inhibitor comparator.

Neuraminidase inhibition Influenza A virus H9N2 Antiviral Dual inhibitor

Antibacterial Activity Spectrum: Head-to-Head Comparison with Abyssinone IV and Abyssinone V

In the first total synthesis study of four natural dual prenylated flavonoids, all four compounds—including Abyssinone VI—displayed moderate bacteriostatic activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . Critically, the study explicitly identifies abyssinone-IV and abyssinone-V as exhibiting 'remarkable antibacterial activities', while Abyssinone VI and 4'-hydroxy-6,3',5'-triprenylisoflavonone are characterized as displaying only 'moderate' activity . This direct qualitative comparator enables researchers to select Abyssinone VI as a lower-antibacterial-activity member of the abyssinone series for studies where antimicrobial effects are a confounding variable.

Antibacterial Bacteriostatic Gram-positive Gram-negative Total synthesis

Antiplatelet Aggregation Activity: A Pharmacological Feature Not Widely Reported for Abyssinone IV or V

According to the KNApSAcK metabolite database, Abyssinone VI has been documented to exhibit 'strong inhibitory activity against platelet aggregation' in Oryctolagus cuniculus (rabbit) . While specific IC50 values are not provided in the database entry, this antiplatelet annotation distinguishes Abyssinone VI from abyssinone IV and abyssinone V, for which antiplatelet activity has not been prominently reported in the same curated databases. The antithrombotic potential of Abyssinone VI positions it as a candidate for cardiovascular pharmacology research programs.

Antithrombotic Platelet aggregation Cardiovascular Rabbit model

Best Research and Industrial Application Scenarios for Abyssinone VI


PTP1B Inhibitor Benchmarking in Type 2 Diabetes and Obesity Research

Abyssinone VI (PTP1B IC50 = 20.6 μM, within the class range of 14.8–39.7 μM) serves as a mid-potency reference standard for screening novel synthetic or natural PTP1B inhibitors. Its well-defined enzymatic activity enables its use as a calibration compound in high-throughput screening campaigns focused on metabolic disorders.

Structure-Activity Relationship Studies of Prenylated Flavonoid Neuraminidase Inhibitors

With its weak neuraminidase inhibition (IC50 = 63.6 μM against influenza A H9N2 NA) , in contrast to the potent abyssinone-V 4'-methyl ether (IC50 = 2.18 μM against pneumococcal NanA) , Abyssinone VI is an ideal negative-control compound for SAR studies dissecting the structural determinants of NA inhibition within prenylated flavonoid series.

Antibacterial Selectivity Profiling in Dual Prenylated Flavonoid Panels

Abyssinone VI's moderate bacteriostatic activity—qualitatively distinct from the 'remarkable' activity of abyssinone IV and V —makes it a suitable compound for investigating off-target antibacterial liabilities in programs where the desired pharmacology (e.g., enzyme inhibition) must be dissociated from antimicrobial effects.

Antiplatelet and Antithrombotic Lead Identification from Natural Chalcones

Abyssinone VI is annotated with strong platelet aggregation inhibitory activity , a feature not commonly ascribed to abyssinone IV or V. This positions the compound as a starting point for antithrombotic lead discovery programs exploring the cardiovascular pharmacology of diprenylated chalcones.

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